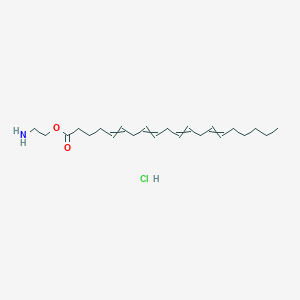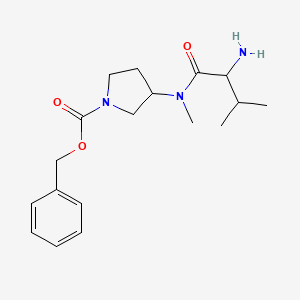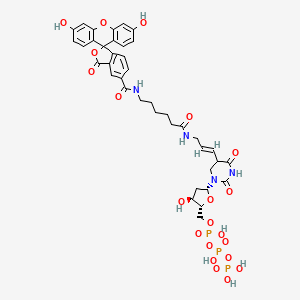
Clorcortelone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clocortolone is a medium potency corticosteroid primarily used in the form of clocortolone pivalate, a topical cream. It is commonly prescribed for the treatment of inflammatory and pruritic dermatoses, such as eczema and psoriasis . Clocortolone is unique among corticosteroids due to the presence of both a chlorine atom and a fluorine atom in its structure .
Méthodes De Préparation
The synthesis of clocortolone involves several key steps, including beta-hydroxylation at C-11, methylation at C-16, double bonds at C-12, esterification at C-21, and halogenation at C-6 and C-9 . These modifications are crucial for its pharmacological activity. Industrial production methods typically involve the esterification of clocortolone with pivalic acid to form clocortolone pivalate .
Analyse Des Réactions Chimiques
Clocortolone undergoes various chemical reactions, including:
Oxidation: Clocortolone can be oxidized to form ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert clocortolone to its corresponding alcohols.
Substitution: Halogenation at specific positions (C-6 and C-9) is a key substitution reaction in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically hydroxylated or halogenated derivatives of clocortolone .
Applications De Recherche Scientifique
Clocortolone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Widely used in dermatology for treating inflammatory skin conditions. .
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Clocortolone is often compared with other topical corticosteroids, such as triamcinolone and clobetasol . While all these compounds share anti-inflammatory properties, clocortolone is unique due to its specific halogenation pattern (chlorine at C-9 and fluorine at C-6), which contributes to its upper-mid potency and favorable safety profile . Similar compounds include:
Triamcinolone: Another medium potency corticosteroid used for similar indications.
Clobetasol: A high potency corticosteroid used for more severe inflammatory conditions.
Clocortolone’s unique combination of potency and safety makes it a versatile option for treating a variety of dermatological conditions .
Propriétés
Formule moléculaire |
C22H28ClFO4 |
|---|---|
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
(9R,10S,13S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11?,13?,14?,16?,18?,19?,20-,21-,22-/m0/s1 |
Clé InChI |
YMTMADLUXIRMGX-HXQPOTLGSA-N |
SMILES isomérique |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2(C1C(=O)CO)C)O)Cl)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)

![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)


![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)
![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)
![(16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14796808.png)
![10,11-Didehydro-6,7,8,9-tetrahydro-2H-cycloocta[g]-1-benzopyran-2-one](/img/structure/B14796819.png)
![Acetic acid, 2-[4-[[[[7-(difluorophosphonomethyl)-6-fluoro-2-naphthalenyl]methyl][[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl]amino]sulfonyl]phenoxy]-](/img/structure/B14796825.png)
![(E)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B14796826.png)
